molecular formula C12H13BrN2O2 B7456787 3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione

3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione

Cat. No.: B7456787
M. Wt: 297.15 g/mol
InChI Key: ZAAUXRJPDLVDHQ-UHFFFAOYSA-N
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Description

3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione is an organic compound characterized by the presence of a bromobenzyl group attached to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione typically involves the bromination of benzyl compounds followed by cyclization reactions. One common method includes the bromination of p-bromotoluene to form 4-bromobenzyl bromide, which is then reacted with 5,5-dimethylhydantoin under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow protocols for bromination using N-bromosuccinimide and other reagents under controlled conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing bromobenzyl groups.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the synthesis of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also generate reactive oxygen species (ROS) that can induce oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzyl bromide
  • Benzyl bromide
  • 4-Fluorobenzyl bromide
  • 4-Iodobenzyl bromide
  • 4-Nitrobenzyl bromide
  • 4-Methylbenzyl bromide
  • 2-Bromobenzyl bromide
  • 4-(Trifluoromethyl)benzyl bromide
  • 4-Chlorobenzyl bromide
  • 3-Methoxybenzyl bromide
  • 3-Bromobenzyl bromide
  • 4-tert-Butylbenzyl bromide

Uniqueness

3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione core, which imparts distinct chemical properties and reactivity compared to other benzyl bromides

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2)10(16)15(11(17)14-12)7-8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAUXRJPDLVDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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